molecular formula C8H14O3 B12990515 Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate

Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate

Cat. No.: B12990515
M. Wt: 158.19 g/mol
InChI Key: XVJANIDHZGJFDQ-SVRRBLITSA-N
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Description

Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a cyclopentane ring substituted with a hydroxyl group, a methyl group, and a carboxylate ester group. Its stereochemistry is defined by the (1S,3R) configuration, which influences its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of iodomethylates of chirally pure δ-amino alcohols. This reaction is stereospecific and proceeds via an S_N2 mechanism, resulting in the inversion of the configuration at the chiral center .

Industrial Production Methods

Industrial production of this compound may involve the use of chiral catalysts or chiral precursors to ensure the desired stereochemistry. The process often includes steps such as esterification, cyclization, and purification to obtain the final product with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in research and industry.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (1S,3R)-3-hydroxy-1-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-8(7(10)11-2)4-3-6(9)5-8/h6,9H,3-5H2,1-2H3/t6-,8+/m1/s1

InChI Key

XVJANIDHZGJFDQ-SVRRBLITSA-N

Isomeric SMILES

C[C@@]1(CC[C@H](C1)O)C(=O)OC

Canonical SMILES

CC1(CCC(C1)O)C(=O)OC

Origin of Product

United States

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